![molecular formula C8H17NO B6203062 (2R)-1-(cyclopentylamino)propan-2-ol CAS No. 1604310-61-3](/img/new.no-structure.jpg)
(2R)-1-(cyclopentylamino)propan-2-ol
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Overview
Description
(2R)-1-(Cyclopentylamino)propan-2-ol is a chiral secondary amine with a cyclopentyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method to synthesize (2R)-1-(cyclopentylamino)propan-2-ol involves the reductive amination of cyclopentylamine with acetone. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
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Asymmetric Synthesis: : Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry. For example, using a chiral ligand in a catalytic hydrogenation process can yield the desired (2R)-enantiomer with high enantioselectivity.
Industrial Production Methods
Industrial production often scales up the reductive amination process due to its efficiency and cost-effectiveness. Continuous flow reactors can be employed to enhance reaction rates and yields, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (2R)-1-(Cyclopentylamino)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : The compound can be reduced to form primary amines or alcohols using reducing agents like lithium aluminum hydride.
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Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group, where it can be replaced by halides or other nucleophiles using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Cyclopentylacetone.
Reduction: Cyclopentylmethanol.
Substitution: Cyclopentylmethyl chloride.
Scientific Research Applications
Chemistry
In organic synthesis, (2R)-1-(cyclopentylamino)propan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be a precursor to beta-adrenergic agonists or other bioactive molecules.
Industry
Industrially, this compound is used in the synthesis of fine chemicals and intermediates for pharmaceuticals. Its role as a chiral auxiliary in asymmetric synthesis is particularly noteworthy.
Mechanism of Action
The mechanism by which (2R)-1-(cyclopentylamino)propan-2-ol exerts its effects depends on its application. In drug design, it may interact with specific receptors or enzymes, modulating their activity. The cyclopentyl group can enhance lipophilicity, improving membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(Cyclopentylamino)propan-2-ol: The enantiomer of the compound, which may have different biological activities.
1-(Cyclopentylamino)ethanol: Lacks the additional methyl group, leading to different steric and electronic properties.
1-(Cyclopentylamino)propan-1-ol: The hydroxyl group is on the first carbon, altering its reactivity and interaction with biological targets.
Uniqueness
(2R)-1-(Cyclopentylamino)propan-2-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. Its structure allows for selective binding to chiral receptors or enzymes, making it a valuable compound in asymmetric synthesis and drug development.
Properties
CAS No. |
1604310-61-3 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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